molecular formula C12H9Br2NO4S2 B2732457 3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid CAS No. 1505272-97-8

3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid

Cat. No. B2732457
CAS RN: 1505272-97-8
M. Wt: 455.14
InChI Key: DZJCXQXYSVBCDM-UHFFFAOYSA-N
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Description

“3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1505272-97-8 . It has a molecular weight of 455.15 . The IUPAC name for this compound is 3-((2,5-dibromo-4-methylphenyl)sulfonamido)thiophene-2-carboxylic acid .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a carboxylic acid group and a sulfonamide group attached to a 2,5-dibromo-4-methylbenzene ring .


Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

properties

IUPAC Name

3-[(2,5-dibromo-4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO4S2/c1-6-4-8(14)10(5-7(6)13)21(18,19)15-9-2-3-20-11(9)12(16)17/h2-5,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJCXQXYSVBCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NC2=C(SC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid

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